Dde-o2oc-oh Dde-o2oc-oh
Brand Name: Vulcanchem
CAS No.: 1263045-93-7
VCID: VC5498570
InChI: InChI=1S/C16H25NO6/c1-11(15-12(18)8-16(2,3)9-13(15)19)17-4-5-22-6-7-23-10-14(20)21/h18H,4-10H2,1-3H3,(H,20,21)
SMILES: CC(=NCCOCCOCC(=O)O)C1=C(CC(CC1=O)(C)C)O
Molecular Formula: C16H25NO6
Molecular Weight: 327.377

Dde-o2oc-oh

CAS No.: 1263045-93-7

Cat. No.: VC5498570

Molecular Formula: C16H25NO6

Molecular Weight: 327.377

* For research use only. Not for human or veterinary use.

Dde-o2oc-oh - 1263045-93-7

Specification

CAS No. 1263045-93-7
Molecular Formula C16H25NO6
Molecular Weight 327.377
IUPAC Name 2-[2-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]ethoxy]acetic acid
Standard InChI InChI=1S/C16H25NO6/c1-11(15-12(18)8-16(2,3)9-13(15)19)17-4-5-22-6-7-23-10-14(20)21/h18H,4-10H2,1-3H3,(H,20,21)
Standard InChI Key IJFYMTBNOYPXHZ-UHFFFAOYSA-N
SMILES CC(=NCCOCCOCC(=O)O)C1=C(CC(CC1=O)(C)C)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Synonyms

Dde-o2oc-oh (CAS: 1263045-93-7) has a molecular formula of C₁₆H₂₅NO₆ and a molecular weight of 327.37 g/mol . The compound is systematically named 2-[2-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]ethoxy]acetic acid, with common synonyms including Dde-8-amino-3,6-dioxaoctanoic acid and Dde-o2oc-oh . Its structure comprises three key components:

  • The Dde group, a UV-detectable protecting group that resists acidic and basic conditions but is selectively cleaved by hydrazine.

  • An 8-amino-3,6-dioxaoctanoic acid (AEEA) spacer, which enhances solubility and reduces steric hindrance during peptide assembly .

  • A terminal carboxylic acid, enabling conjugation to resins or other functional groups.

Structural Analysis

The 2D and 3D conformational models of Dde-o2oc-oh highlight its planar cyclohexenone ring (Dde group) and flexible PEG-like chain (Figure 1) . The Dde group’s conjugated enone system absorbs UV light at 290 nm, facilitating real-time monitoring during deprotection .

Synthesis and Characterization

Synthetic Routes

Dde-o2oc-oh is synthesized through a multi-step process:

  • Formation of the Dde Group: Condensation of 4,4-dimethyl-2,6-cyclohexanedione with ethylamine under acidic conditions yields the Dde scaffold.

  • Spacer Attachment: The AEEA linker is introduced via nucleophilic substitution, utilizing bromoacetyl or tosyl-activated intermediates.

  • Carboxylic Acid Functionalization: The terminal hydroxyl group of the spacer is oxidized to a carboxylic acid using Jones reagent or enzymatic methods.

Analytical Data

Key spectroscopic characteristics include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 6H, CH₃), 3.45–3.75 (m, 8H, PEG chain), 5.60 (s, 1H, enone proton).

  • IR (KBr): 1720 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (enone C=C).

  • UV-Vis (DMF): λₘₐₓ = 290 nm (ε = 12,000 M⁻¹cm⁻¹) .

Chemical Properties and Stability

Physicochemical Properties

PropertyValueConditionsSource
Solubility>50 mg/mL in DMF, DMSO25°C
Melting Point108–110°CDecomposes
StabilityStable at RT (24 months)Dry, inert atmosphere
pKa (Carboxylic Acid)3.8 ± 0.2Aqueous solution

Orthogonal Deprotection

The Dde group is selectively removed using 2% hydrazine in DMF, which cleaves the hydrazone bond without affecting acid-labile (e.g., t-Boc) or base-sensitive (e.g., Fmoc) protecting groups . Deprotection kinetics are monitored via UV absorbance at 290 nm, with complete removal achieved in <10 minutes under batch or continuous-flow conditions .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Dde-o2oc-oh is widely used to protect lysine side chains or other nucleophilic residues. Its orthogonality allows sequential deprotection in multi-step syntheses:

  • Resin Loading: The carboxylic acid is anchored to Wang or Rink amide resins via standard carbodiimide coupling.

  • Chain Elongation: Fmoc/t-Boc-protected amino acids are added using HBTU/HOBt activation.

  • Selective Deprotection: Hydrazine treatment removes the Dde group, exposing the ε-amino group for further functionalization (e.g., biotinylation, fluorophore attachment) .

Case Study: Cyclic Peptide Synthesis

In a 2024 study, Dde-o2oc-oh enabled the synthesis of a cyclic RGD peptide targeting αvβ3 integrin:

  • Linear peptide assembly on Sieber amide resin.

  • Dde deprotection and cyclization via HATU-mediated lactamization.

  • Global deprotection with TFA yielded the final product in 82% purity (HPLC) .

Recent Advances and Future Directions

Emerging applications include:

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation via Dde-protected cysteine residues.

  • Nanoparticle Functionalization: PEG spacers improve biocompatibility and circulation time.

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